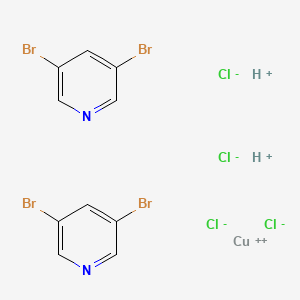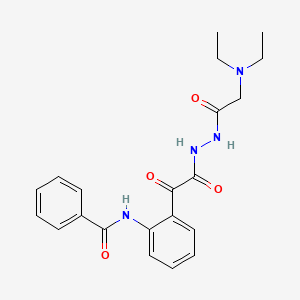
Neoaspergillic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neoaspergillic acid is a bioactive compound produced by certain strains of the fungus Aspergillus melleus. It is closely related to aspergillic acid and has been found to possess antibacterial and antifungal properties . Despite its potential, this compound has been less studied compared to its analogs, primarily due to challenges in large-scale production, isolation, and purification .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neoaspergillic acid is typically produced through the cultivation of Aspergillus melleus under specific laboratory conditions . The biosynthetic pathway involves the nonribosomal peptide synthetase (NRPS)-like core gene and tailoring enzymes such as P450 oxidase and hydrolase . The production can be enhanced by co-cultivation methods or special growth conditions .
Industrial Production Methods: Large-scale production of this compound remains challenging. recent advancements in genetic manipulation, such as the use of CRISPR-Cas9 systems, have shown promise in increasing the yield of this compound . The deletion of negative transcriptional factors like mcrA has been found to improve production .
Analyse Des Réactions Chimiques
Types of Reactions: Neoaspergillic acid undergoes various chemical reactions, including oxidation and reduction . For instance, the oxidation of neodeoxyaspergillic acid forms this compound .
Common Reagents and Conditions: The production of this compound often involves reagents such as P450 oxidase and hydrolase . The conditions typically include specific growth media and controlled environmental factors .
Major Products: The major products formed from these reactions include this compound and its hydroxylated analog, neohydroxyaspergillic acid .
Applications De Recherche Scientifique
Neoaspergillic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of neoaspergillic acid involves its ability to chelate metal ions, which is crucial for its antibacterial and antifungal properties . The compound binds to physiologically important ions, such as calcium, disrupting essential biological processes in target organisms . This chelation mechanism is similar to that of other hydroxamate siderophores .
Comparaison Avec Des Composés Similaires
- Aspergillic acid
- Neohydroxyaspergillic acid
- Ferrineoaspergillin
- Cuprineoaspergillin
Comparison: Neoaspergillic acid is unique due to its specific biosynthetic pathway and the requirement for co-cultivation methods for production . Unlike aspergillic acid, which has been extensively studied, this compound’s potential remains underexplored . Its hydroxylated analog, neohydroxyaspergillic acid, shares similar properties but differs in its chemical structure and biological activities .
Propriétés
Numéro CAS |
5021-35-2 |
|---|---|
Formule moléculaire |
C12H20N2O2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
1-hydroxy-3,6-bis(2-methylpropyl)pyrazin-2-one |
InChI |
InChI=1S/C12H20N2O2/c1-8(2)5-10-7-13-11(6-9(3)4)12(15)14(10)16/h7-9,16H,5-6H2,1-4H3 |
Clé InChI |
VIXDKWMATBSRFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CN=C(C(=O)N1O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


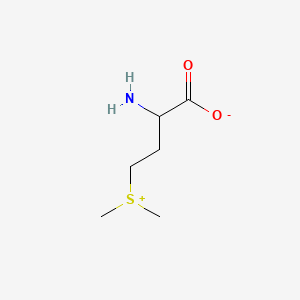
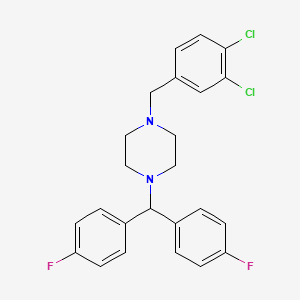
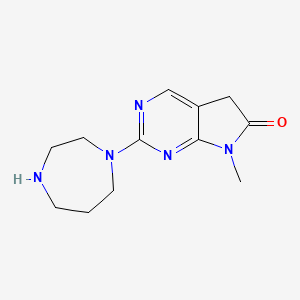
![[4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate](/img/structure/B12753548.png)
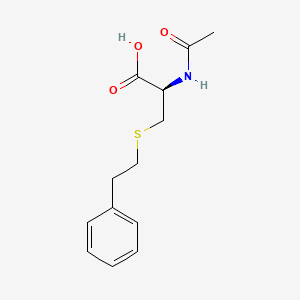
![2-hydroxypropane-1,2,3-tricarboxylic acid;(2R)-1-[2-[4-[4-(3-methoxypropylsulfonyl)phenyl]phenyl]ethyl]-2-methylpyrrolidine](/img/structure/B12753556.png)
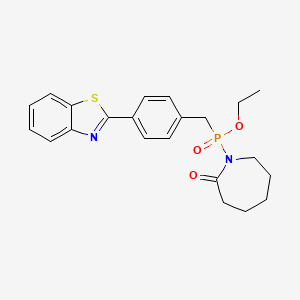

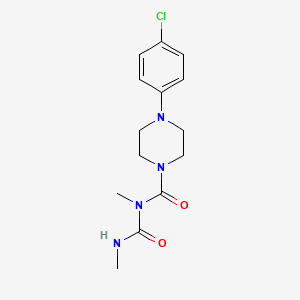
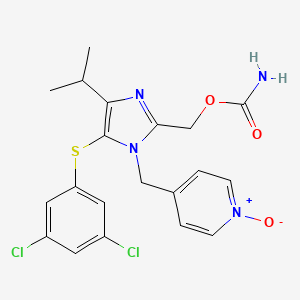
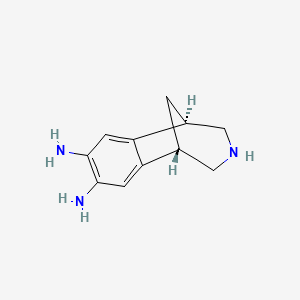
![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)
